4-Methylbenzylamine hydrochloride is an organic compound with the molecular formula and a molecular weight of 173.65 g/mol. It is a derivative of benzylamine, where a methyl group is substituted at the para position of the benzyl ring. This compound is primarily utilized in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals.
4-Methylbenzylamine hydrochloride can be synthesized through several methods, typically involving the reaction of 4-methylbenzylamine with hydrochloric acid to form its hydrochloride salt. The compound can also be derived from other related chemicals through various synthetic pathways.
4-Methylbenzylamine hydrochloride falls under the category of amines, specifically secondary amines due to the presence of two organic substituents attached to the nitrogen atom. It is classified as an aliphatic amine due to its structure.
The synthesis of 4-methylbenzylamine hydrochloride can be achieved through multiple routes:
The molecular structure of 4-methylbenzylamine hydrochloride features a benzene ring substituted with a methyl group at the para position and an amine group attached to a carbon chain:
InChI=1S/C9H13N.ClH/c1-8-3-5-9(6-4-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H
The compound exhibits typical characteristics of secondary amines, including basicity and potential for hydrogen bonding due to its amine group.
4-Methylbenzylamine hydrochloride can undergo various chemical reactions:
The mechanism of action for 4-methylbenzylamine hydrochloride primarily involves its role as a substrate in enzymatic reactions and its interactions within biological systems. As a secondary amine, it may influence neurotransmitter systems and has been noted for stimulating food consumption in certain studies by acting on specific potassium channels in neuronal tissues.
The compound's stability under various conditions makes it suitable for both laboratory and industrial applications, although precautions should be taken due to its classification as a hazardous material.
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5